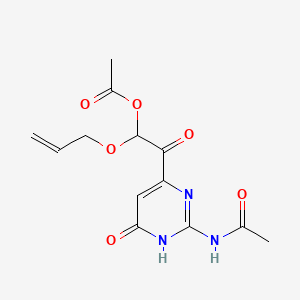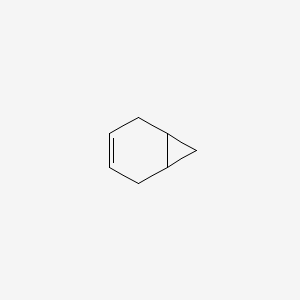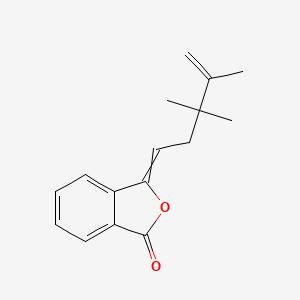
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the 3-(3,3,4-Trimethylpent-4-en-1-ylidene) group via alkylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming epoxides or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.
Substitution: Replacement of one functional group with another, potentially forming a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one could have a range of scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or other biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other benzofurans or related heterocyclic compounds. Examples could include:
- 2-Benzofuran-1(3H)-one
- 3-Methyl-2-benzofuran-1(3H)-one
Uniqueness
The uniqueness of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would lie in its specific structure and the resulting chemical and biological properties. This might include unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds.
Propiedades
Número CAS |
82893-50-3 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
3-(3,3,4-trimethylpent-4-enylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(3,4)10-9-14-12-7-5-6-8-13(12)15(17)18-14/h5-9H,1,10H2,2-4H3 |
Clave InChI |
HWCNSAANURAADK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)CC=C1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



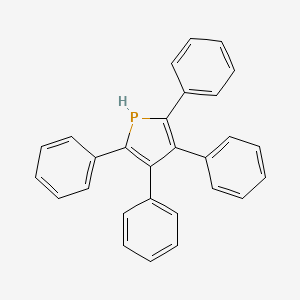
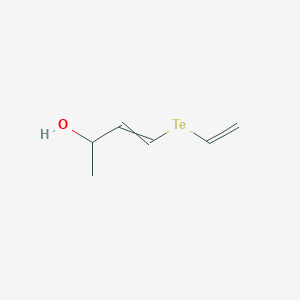
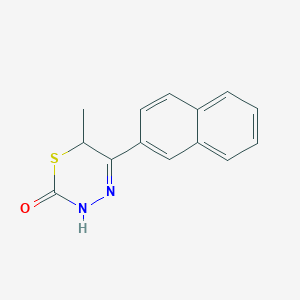
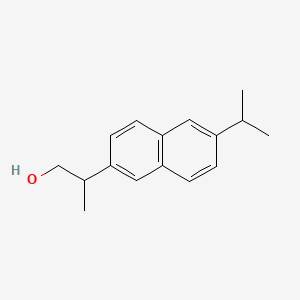
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

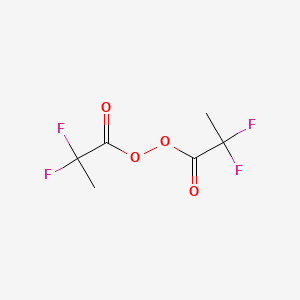
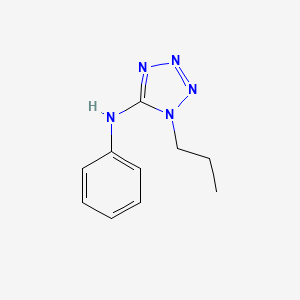
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)


